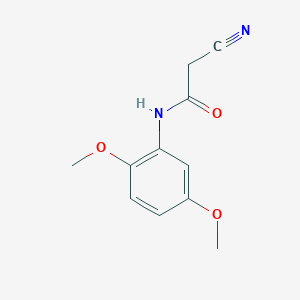

2-cyano-N-(2,5-dimethoxyphenyl)acetamide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-cyano-N-(2,5-dimethoxyphenyl)acetamide involves the reaction of 2,5-dimethoxyaniline with acetyl chloride in the presence of a base, followed by a reaction with sodium cyanide or hydrogen cyanide . The reaction conditions typically include:

Step 1: Reacting 2,5-dimethoxyaniline with acetyl chloride in the presence of a base such as pyridine or triethylamine.

Step 2: Reacting the resulting intermediate with sodium cyanide or hydrogen cyanide to form the final product.

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

2-cyano-N-(2,5-dimethoxyphenyl)acetamide can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano group.

Oxidation and Reduction Reactions:

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride may be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

Antiparasitic Activity

Recent studies have highlighted the compound's potential in treating parasitic infections, particularly Chagas disease, caused by the protozoan Trypanosoma cruzi. Research indicates that derivatives of 2-cyano-N-(2,5-dimethoxyphenyl)acetamide exhibit promising antiparasitic properties. For instance, a study focusing on phenotypic screening identified several compounds within this class that demonstrated significant suppression of parasite burden in mouse models, indicating their potential as therapeutic agents against Chagas disease .

Antitumor Properties

The compound has shown cytotoxic effects against various human tumor cell lines. Research involving derivatives of 2-amino-3-cyanopyridine, which can be synthesized from related compounds, demonstrated enhanced antitumor activities when phenyl or aryl moieties were substituted at specific positions . This suggests that this compound may also serve as a precursor for developing new anticancer drugs.

Polymer Chemistry

In the field of polymer science, this compound is explored for its role as a reactive intermediate in synthesizing various polymers. Its structure allows it to participate in polymerization reactions that can lead to the formation of novel materials with unique properties. The incorporation of such compounds into polymer matrices has implications for developing advanced materials with tailored functionalities .

Skin Care Products

The compound's chemical properties make it suitable for use in cosmetic formulations. Studies have indicated that its inclusion can enhance the stability and efficacy of topical products. For example, experimental designs utilizing response surface methodology have shown that formulations containing this compound exhibit improved moisturizing properties and sensory characteristics . This positions the compound as a valuable ingredient in cosmetic chemistry.

Synthetic Pathways

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to ensure high yields and purity. The compound can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), which confirm its structure and functional groups.

Case Study: Synthesis Optimization

A notable case study involved optimizing the synthesis of related compounds to enhance yield and reduce reaction time. By employing microwave-assisted synthesis techniques, researchers were able to significantly improve the efficiency of producing this compound derivatives . This optimization is crucial for scaling up production for industrial applications.

Mecanismo De Acción

The specific mechanism of action for 2-cyano-N-(2,5-dimethoxyphenyl)acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. Further research is needed to elucidate the precise mechanisms involved.

Comparación Con Compuestos Similares

Similar Compounds

2-cyanoacetamide: A simpler analog with the molecular formula C3H4N2O.

2-cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide: A related compound with a different substitution pattern.

Uniqueness

2-cyano-N-(2,5-dimethoxyphenyl)acetamide is unique due to the presence of both the cyano and 2,5-dimethoxyphenyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in specialized research applications, especially in the field of proteomics .

Actividad Biológica

2-Cyano-N-(2,5-dimethoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its unique structural features, which include a cyano group and a dimethoxy-substituted aromatic ring. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₁H₁₂N₂O₃

- Molecular Weight : 220.22 g/mol

- Structural Features : The compound consists of a cyano group (-C≡N) attached to an acetamide structure linked to a 2,5-dimethoxyphenyl moiety. This unique combination may confer distinct chemical properties and reactivity compared to simpler analogs.

The specific mechanism of action for this compound has not been extensively documented. However, compounds with similar structures have demonstrated various biological activities including:

- Antiviral : Potential interaction with viral enzymes.

- Anticancer : Inducing apoptosis in cancer cells.

- Antioxidant : Scavenging free radicals and reducing oxidative stress.

- Antimicrobial : Inhibiting bacterial and fungal growth.

Antimicrobial Activity

A study highlighted the synthesis of new derivatives based on similar frameworks that exhibited promising antimicrobial activity against both bacteria and fungi. This suggests that this compound could also possess similar properties .

Case Studies

- Inhibition Studies : Compounds structurally related to this compound were evaluated for their ability to inhibit specific enzymes involved in cancer progression. The results indicated significant inhibition rates, suggesting potential applications in cancer therapy.

- Synthesis and Biological Evaluation : A recent synthesis of derivatives from cyanoacetamides demonstrated effective inhibition against various microbial strains, supporting the hypothesis that modifications to the cyano group can enhance biological activity .

Comparison of Biological Activities

| Compound Name | Anticancer Activity | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|---|

| 2-Cyano-N-(3,5-dimethoxyphenyl)acetamide | Moderate | High | Moderate |

| This compound | Potential | Potential | Not Evaluated |

| Related Cyanoacetamides | High | High | High |

Research Findings

Recent literature emphasizes the need for further investigation into the biological activities of this compound. While preliminary data suggest potential therapeutic applications, comprehensive studies are required to elucidate its mechanisms and efficacy in various biological systems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-cyano-N-(2,5-dimethoxyphenyl)acetamide, and how do reaction conditions influence yield?

- The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, cyanoacetamide derivatives are often prepared by reacting 2-cyanoacetamide with substituted aryl halides or carbonyl-containing intermediates under basic conditions (e.g., piperidine in ethanol at 0–5°C) . Optimizing temperature and solvent polarity is critical: lower temperatures reduce side reactions, while polar aprotic solvents enhance nucleophilicity. Evidence from similar compounds (e.g., 2-cyano-N-(3,5-dimethoxybenzyl)acetamide) shows yields of 60–85% under controlled conditions .

Q. How can structural characterization (e.g., NMR, MS) resolve ambiguities in the identification of this compound?

- 1H NMR : The methoxy groups (–OCH3) appear as singlets at δ 3.83 ppm (integration 6H), while the cyano (–CH2CN) group resonates as a singlet at δ 3.30 ppm. Aromatic protons (ArH) show signals between δ 6.18–6.6 ppm, and the acetamide (–NH) proton appears at δ 8.74 ppm .

- Mass Spectrometry : The molecular ion [M+1]+ is expected at m/z 249.3 (C11H12N2O3). Fragmentation patterns should confirm the loss of methoxy (–OCH3) or cyano (–CN) groups.

Q. What preliminary biological screening methods are suitable for assessing its pharmacological potential?

- Initial cytotoxicity assays (e.g., MTT or SRB against leukemia cell lines like CCRF-CEM) are recommended. Similar derivatives (e.g., 2-cyano-N-furanmethyl acetamides) showed IC50 values <10 µM, indicating strong anticancer activity . Dose-response curves and selectivity indices (e.g., comparing cancerous vs. normal cells) should be prioritized.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced bioactivity?

- Key Modifications :

- Methoxy Groups : Replace 2,5-dimethoxy with electron-withdrawing groups (e.g., –NO2) to assess effects on cellular uptake .

- Cyano Position : Compare 2-cyano vs. 3-cyano isomers to evaluate steric and electronic impacts on target binding .

- Acetamide Linker : Introduce heterocyclic moieties (e.g., thiazolidinone) to improve metabolic stability .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragments)?

- Case Study : If the –NH proton (expected δ 8.74 ppm) shows splitting, consider hydrogen bonding or polymorphism. Use variable-temperature NMR to confirm dynamic effects .

- MS Anomalies : Unexpected fragments may arise from in-source decay. Validate with high-resolution MS (HRMS) and compare with computational fragmentation tools (e.g., CFM-ID).

Q. How can computational modeling predict metabolic pathways and toxicity profiles?

- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism. The methoxy groups may undergo demethylation, generating reactive quinones.

- Toxicophore Alerts : The cyano group (–CN) is a potential toxicophore; evaluate via Ames toxicity assays. Evidence from structurally related compounds indicates low mutagenic risk but hepatotoxicity at high doses .

Q. Methodological Challenges and Solutions

Propiedades

IUPAC Name |

2-cyano-N-(2,5-dimethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-15-8-3-4-10(16-2)9(7-8)13-11(14)5-6-12/h3-4,7H,5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFAQZPGKBJSKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407726 | |

| Record name | 2-cyano-N-(2,5-dimethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113604-07-2 | |

| Record name | 2-cyano-N-(2,5-dimethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.